molecular formula C16H33NO2 B8611223 N-hydroxyhexadecanamide CAS No. 17698-04-3

N-hydroxyhexadecanamide

Cat. No.: B8611223
CAS No.: 17698-04-3
M. Wt: 271.44 g/mol
InChI Key: IVSZXIXHUOIHIR-UHFFFAOYSA-N
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Description

N-Hydroxyhexadecanamide (C₁₆H₃₃NO₂) is a hydroxamic acid derivative characterized by a 16-carbon alkyl chain linked to a hydroxylated amide group. These compounds often exhibit amphiphilic behavior due to their hydrophobic alkyl chains and polar hydroxyl/amide groups, making them relevant in cosmetic formulations, surfactants, or metal-chelating agents .

Properties

CAS No.

17698-04-3

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

IUPAC Name

N-hydroxyhexadecanamide

InChI

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17-19/h19H,2-15H2,1H3,(H,17,18)

InChI Key

IVSZXIXHUOIHIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-hydroxyhexadecanamide with structurally related amides and hydroxamic acids, emphasizing molecular properties, applications, and safety.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Reference
This compound (inferred) C₁₆H₃₃NO₂ ~283.4 (calc.) N/A Hydroxamic acid, C16 chain N/A
N-Hydroxyoctanamide C₈H₁₇NO₂ 159.23 N/A Hydroxamic acid, C8 chain
N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide C₃₇H₇₅NO₄ 598.00 69–77 Hydroxypropyl, hydroxyethyl
N-[2-(Hexadecanoylamino)ethyl]hexadecanamide C₃₄H₆₈N₂O₂ 536.91 (calc.) N/A Ethylene diamide, C16 chains
N-(4-Acetylphenyl)hexadecanamide C₂₄H₃₉NO₂ 373.57 N/A Acetylphenyl substituent

Key Comparisons

Chain Length and Hydrophobicity this compound’s C16 chain confers higher hydrophobicity compared to shorter-chain analogs like N-hydroxyoctanamide (C8). Compounds with branched or aromatic substituents (e.g., N-(4-acetylphenyl)hexadecanamide) exhibit reduced solubility in aqueous media compared to linear-chain analogs .

Thermal Stability

  • Melting points correlate with molecular symmetry and hydrogen bonding. For example, N-(hexadecyloxyhydroxypropyl)-N-hydroxyethylhexadecanamide (69–77°C) has a higher melting point than N-(hexadecyloxyhydroxypropyl)-N-hydroxyethyldecanamide (50–55°C) due to increased van der Waals interactions from its longer alkyl chain .

Purity and Safety

  • Analogous compounds undergo stringent purity testing for secondary amines, heavy metals (<20 ppm), and sulfur content (<2 ppm), critical for pharmaceutical or cosmetic applications .
  • Safety protocols for N-hydroxyoctanamide (e.g., glove use, respiratory protection) suggest similar handling requirements for this compound due to shared reactive hydroxamic acid groups .

Applications Hydroxypropyl bispalmitamide monoethanolamide (MW 654.59) is used in skincare for its emulsifying and moisturizing properties, highlighting the role of hydroxyamide derivatives in cosmetics . N,N-Diphenylhexadecanamide (LogP data unavailable) may serve as a lipophilic intermediate in organic synthesis .

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